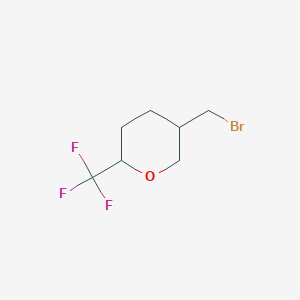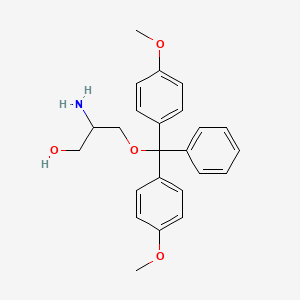
1-O-(4,4'-Dimethoxytrityl)-2-aminopropan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol is a chemical compound primarily used in the synthesis of oligonucleotides. The compound features a 4,4’-dimethoxytrityl (DMT) protecting group, which is commonly employed in the protection of hydroxyl groups during chemical synthesis. This compound is particularly significant in the field of nucleic acid chemistry, where it serves as a key intermediate in the preparation of various oligonucleotide analogs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol typically involves the protection of the hydroxyl group of 2-aminopropan-3-ol with the 4,4’-dimethoxytrityl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Dichloromethane or other suitable organic solvents.
Reaction Time: Several hours to ensure complete protection of the hydroxyl group.
Industrial Production Methods: On an industrial scale, the production of 1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of automated synthesis equipment and continuous flow reactors can further streamline the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: The DMT group can be selectively removed under acidic conditions, allowing for further functionalization of the hydroxyl group.
Coupling Reactions: The compound can participate in coupling reactions with phosphoramidites to form oligonucleotide chains.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, sodium periodate.
Substitution Reagents: Trifluoroacetic acid, dichloroacetic acid.
Coupling Reagents: Phosphoramidites, tetrazole-based activators.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Substitution Products: Deprotected hydroxyl derivatives.
Coupling Products: Oligonucleotide chains with protected or unprotected hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a key intermediate in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: Employed in the preparation of DNA and RNA probes for various molecular biology techniques, including PCR and sequencing.
Medicine: Utilized in the development of antisense oligonucleotides and siRNA for therapeutic applications.
Industry: Applied in the production of diagnostic kits and biosensors for detecting specific nucleic acid sequences.
Wirkmechanismus
The mechanism of action of 1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol primarily involves its role as a protecting group in oligonucleotide synthesis. The DMT group protects the hydroxyl group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the DMT group can be selectively removed under acidic conditions, revealing the free hydroxyl group for further functionalization or analysis.
Vergleich Mit ähnlichen Verbindungen
1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol can be compared with other similar compounds used in oligonucleotide synthesis:
1-O-(4,4’-Dimethoxytrityl)-3-aminopropan-2-ol: Similar structure but with different positioning of the amino and hydroxyl groups.
1-O-(4,4’-Dimethoxytrityl)-3-O-(N-biotinyl-3-aminopropyl)glycerol: Contains a biotinyl group for specific applications in biotin-streptavidin interactions.
5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine: Used in the synthesis of DNA oligonucleotides with a protected 5’-hydroxyl group.
The uniqueness of 1-O-(4,4’-Dimethoxytrityl)-2-aminopropan-3-ol lies in its specific application for protecting the hydroxyl group during oligonucleotide synthesis, providing a versatile tool for researchers in nucleic acid chemistry.
Eigenschaften
Molekularformel |
C24H27NO4 |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
2-amino-3-[bis(4-methoxyphenyl)-phenylmethoxy]propan-1-ol |
InChI |
InChI=1S/C24H27NO4/c1-27-22-12-8-19(9-13-22)24(29-17-21(25)16-26,18-6-4-3-5-7-18)20-10-14-23(28-2)15-11-20/h3-15,21,26H,16-17,25H2,1-2H3 |
InChI-Schlüssel |
NSESDOQTZQNHLZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


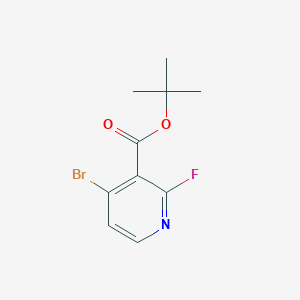
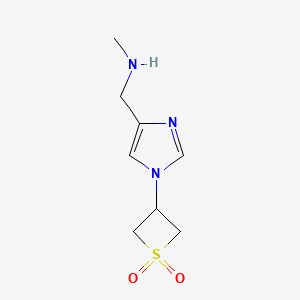
![7-Methyl-4-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15220667.png)

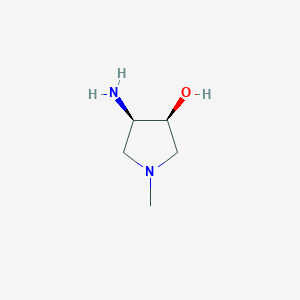
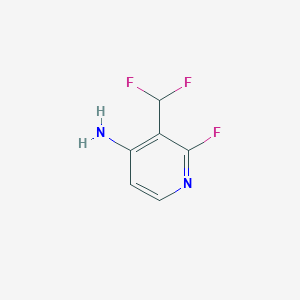

![tert-Butyl (R)-8-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B15220693.png)
![3-Bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B15220702.png)
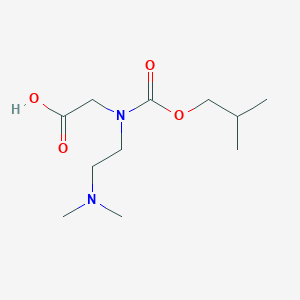


![tert-Butyl 2-(6-chloropyridin-3-yl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B15220734.png)
